![molecular formula C13H11N3O B1289360 4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline CAS No. 317830-22-1](/img/structure/B1289360.png)

4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

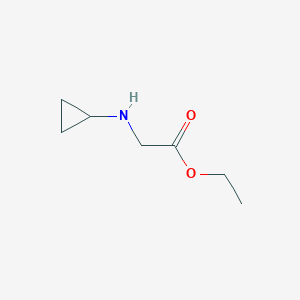

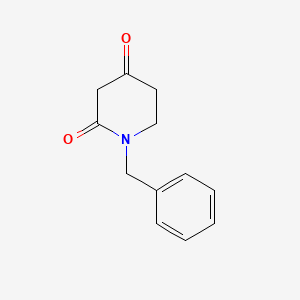

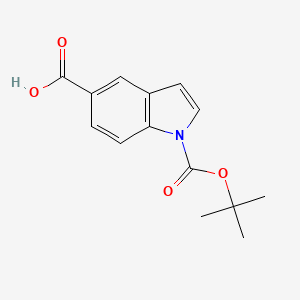

“4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of 1H-benzo[d]imidazole, a heterocyclic compound that is known for its broad range of chemical and biological properties .

Synthesis Analysis

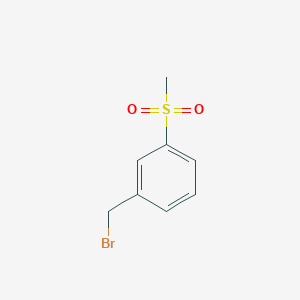

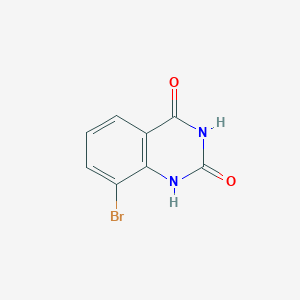

The synthesis of “this compound” involves several steps. One approach involves the conversion of the C6-bromo substituent of the quinazolin-4(3H)-ones into the 4,4,5,5-tertramethyl-1,3,2-dioxaborolane, which is then used to prepare the final products via a Suzuki Coupling Reaction with 1H-benzo[d]imidazole moiety .Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of various functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

“this compound” has been used as a potent PqsR antagonist, which inhibits the PqsR-controlled P pqsA - lux transcriptional reporter fusion in Pseudomonas aeruginosa at low submicromolar concentrations .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, IR and NMR spectroscopy can provide information about the functional groups and atoms in the molecule .Applications De Recherche Scientifique

4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline has been used in a variety of scientific research applications due to its wide range of biological activities. It has been found to be a potent inhibitor of several enzymes and proteins, making it a valuable tool for studying their functions. Additionally, it has been used as a starting material for the synthesis of other compounds with potential therapeutic applications. It has also been used as a reagent in the synthesis of organic compounds, such as heterocyclic compounds and polymers.

Mécanisme D'action

Target of Action

It’s known that imidazole-containing compounds, which include “4-((1h-benzo[d]imidazol-6-yl)oxy)aniline”, have a broad range of biological activities . For instance, some imidazole derivatives have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological activities . For example, some imidazole derivatives can block signal reception at the level of certain receptors, leading to a reduced transcription of specific genes .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It’s known that imidazole is a highly soluble compound , which could potentially influence the bioavailability of “this compound”.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It’s known that the reaction conditions can influence the synthesis of imidazole derivatives , which could potentially affect the action of “this compound”.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline in laboratory experiments has several advantages. It is a highly reactive molecule that can be easily synthesized in a variety of ways. Additionally, it has a wide range of biological activities, making it a valuable tool for studying the functions of enzymes and proteins. However, it is important to note that the compound is relatively unstable and can decompose upon prolonged storage or exposure to light or heat.

Orientations Futures

There are a variety of potential future directions for the use of 4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline. One potential direction is the development of new compounds based on its structure. Additionally, further research is needed to better understand the exact mechanism of action of this compound and to identify new potential therapeutic applications. Other potential directions include the development of new methods for its synthesis and the exploration of its potential toxicological effects.

Méthodes De Synthèse

4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline can be prepared through a variety of methods, including the reaction of aniline with 1H-benzo[d]imidazole-6-carboxylic acid or its derivatives. This reaction can be carried out in either aqueous or organic solvents, and can be catalyzed by various acids, bases, or Lewis acids. The product of this reaction is a this compound salt, which can be purified by recrystallization or by column chromatography.

Propriétés

IUPAC Name |

4-(3H-benzimidazol-5-yloxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-9-1-3-10(4-2-9)17-11-5-6-12-13(7-11)16-8-15-12/h1-8H,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNELCUCKVLCPIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC3=C(C=C2)N=CN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593255 |

Source

|

| Record name | 4-[(1H-Benzimidazol-6-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

317830-22-1 |

Source

|

| Record name | 4-(1H-Benzimidazol-6-yloxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317830-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1H-Benzimidazol-6-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1289293.png)